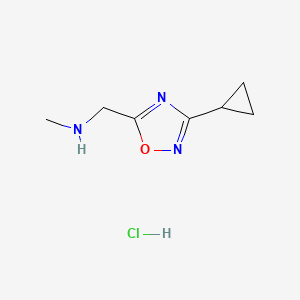

1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine hydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine hydrochloride typically involves the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as sodium hydroxide (NaOH) in a dimethyl sulfoxide (DMSO) medium at ambient temperature . This method allows for the efficient formation of the oxadiazole ring without the need for protective groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and appropriate catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted oxadiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

-

Antimicrobial Activity :

Recent studies have indicated that oxadiazole derivatives exhibit significant antimicrobial properties. Compounds similar to 1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine hydrochloride have been tested against various bacterial strains and fungi, showing promising results in inhibiting growth and viability . -

Anti-inflammatory Effects :

The compound has been evaluated for its anti-inflammatory properties. Research has demonstrated that derivatives of oxadiazoles can modulate inflammatory pathways, potentially leading to new treatments for chronic inflammatory diseases . -

Neurological Research :

There is ongoing investigation into the neuroprotective effects of oxadiazole compounds. Preliminary findings suggest that they may play a role in protecting neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative disorders .

Agrochemical Applications

-

Pesticidal Activity :

The unique structure of this compound allows it to function as a potential pesticide. Studies have shown that oxadiazole derivatives can exhibit insecticidal and fungicidal properties, making them suitable candidates for agricultural applications . -

Herbicide Development :

Research into herbicidal activity has revealed that compounds with oxadiazole moieties can inhibit specific metabolic pathways in plants. This suggests their potential use in developing selective herbicides that target unwanted vegetation without harming crops .

Material Science Applications

-

Polymer Chemistry :

The incorporation of oxadiazole units into polymer matrices has been explored for enhancing thermal stability and mechanical properties. Compounds like this compound can be utilized to synthesize advanced materials with improved performance characteristics . -

Sensors and Electronics :

Due to their electronic properties, oxadiazole derivatives are being investigated for use in organic electronics and sensor technology. Their ability to form stable thin films makes them suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Antimicrobial | Significant inhibition of bacterial growth observed with minimal inhibitory concentrations (MICs) reported at low micromolar levels. |

| Study B | Anti-inflammatory | Reduction in pro-inflammatory cytokines in vitro using cell models treated with the compound. |

| Study C | Pesticidal | Effective against common agricultural pests with a favorable safety profile for non-target organisms. |

Wirkmechanismus

The mechanism of action of 1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins, leading to its observed biological effects. For example, it may act as an inhibitor of human carbonic anhydrase isoforms, which are related to cancer therapy .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride

- 1-(5-Isopropyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride

- 1-(3-Ethyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride

Uniqueness

1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine hydrochloride is unique due to its specific cyclopropyl substitution, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in the design of new drugs and materials with tailored properties.

Biologische Aktivität

1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine hydrochloride is a compound that has garnered interest due to its potential biological activities. This article delves into the compound's structure, synthesis, and biological activity, including its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C7H11N3O⋅HCl with a molecular weight of 153.18 g/mol. The structure contains a cyclopropyl group attached to an oxadiazole ring, which is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C7H11N3O·HCl |

| Molecular Weight | 153.18 g/mol |

| CAS Number | 1036471-29-0 |

| Synonyms | N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-methylamine |

Pharmacological Effects

Research indicates that compounds containing the oxadiazole moiety often exhibit diverse biological activities, including anti-inflammatory and analgesic effects. For instance, similar compounds have shown promise in inhibiting pro-inflammatory cytokines and mediating apoptosis in various cell types.

Case Study:

A study exploring the effects of oxadiazole derivatives on inflammation found that certain derivatives could significantly reduce levels of interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-α) in vitro. This suggests potential applications in treating inflammatory diseases.

The biological activity of this compound may be attributed to its interaction with specific molecular targets involved in inflammatory pathways. Computational studies suggest that this compound may inhibit pathways related to NLRP3 inflammasome activation, which is crucial in the pathogenesis of various inflammatory conditions.

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that the compound exhibits acute toxicity at higher doses. The safety profile must be further evaluated through comprehensive toxicological studies to establish safe dosage levels for potential therapeutic use.

Eigenschaften

IUPAC Name |

1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O.ClH/c1-8-4-6-9-7(10-11-6)5-2-3-5;/h5,8H,2-4H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUIBEMTZPILOMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NC(=NO1)C2CC2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1638612-73-3 |

Source

|

| Record name | 1,2,4-Oxadiazole-5-methanamine, 3-cyclopropyl-N-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1638612-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.